4-(4-Chlorophenyl)-1,2,3-thiadiazole

Vue d'ensemble

Description

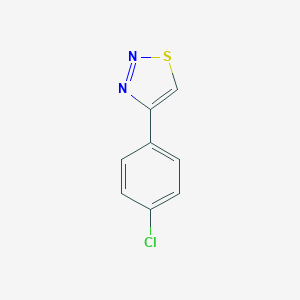

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of forming the thiosemicarbazide intermediate and cyclizing it under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives with altered properties.

Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities and chemical properties.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(4-Chlorophenyl)-1,2,3-thiadiazole derivatives as anticancer agents. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives containing this thiadiazole scaffold exhibited significant growth inhibition with IC50 values indicating potent activity (e.g., compound 4i showed an IC50 of 2.32 µg/mL against MCF-7 cells) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases (S and G2/M) .

Antimicrobial Properties

The compound also serves as an important intermediate in the synthesis of antimicrobial agents. Its derivatives have demonstrated effectiveness against bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

Agrochemicals

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its efficacy in protecting crops from pests has been documented, contributing to improved agricultural yields . The compound's role as a biocide is particularly significant in integrated pest management strategies.

Material Science

Novel Materials Development

The compound is being explored in material science for creating polymers and coatings with enhanced thermal stability and chemical resistance. These materials have potential applications in various industries, including electronics and construction .

Biological Research

Enzyme Inhibition Studies

Researchers have employed this compound in biological studies to understand enzyme inhibition mechanisms. This research contributes to the broader understanding of metabolic pathways and identifies potential therapeutic targets for drug development .

Analytical Chemistry

Reagent for Analytical Techniques

In analytical chemistry, the compound is used as a reagent in various techniques to detect and quantify other substances within complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Studies and Data Tables

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Compound 4i: IC50 = 2.32 µg/mL against MCF-7 |

| Antimicrobial agents | Effective against bacterial strains | |

| Agriculture | Pesticides and herbicides | Improved crop protection |

| Material Science | Polymers and coatings | Enhanced thermal stability |

| Biological Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Reagent for detection | Used in quality control processes |

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound is structurally similar but has a different substitution pattern on the thiadiazole ring.

4-Chlorophenyl)-1,2,3-triazole: Another heterocyclic compound with a similar phenyl substitution but a different ring structure.

Uniqueness

4-(4-Chlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.

Activité Biologique

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring substituted with a chlorophenyl group. The synthesis typically involves the reaction of 4-chloroaniline with thioketones or thiosemicarbazides under acidic conditions. Various synthetic methods have been documented, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves induction of apoptosis as evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

These findings suggest that structural modifications significantly enhance anticancer activity, with compound 4i displaying the highest potency .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antibacterial Screening Results

| Bacteria | Inhibition Observed |

|---|---|

| Staphylococcus aureus | Yes |

| Escherichia coli | Yes |

| Klebsiella pneumoniae | Yes |

These results indicate that compounds containing the thiadiazole moiety possess broad-spectrum antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce edema in animal models . This makes it a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in substituents on the phenyl ring or alterations in the thiadiazole core can lead to significant changes in potency and selectivity against various biological targets .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVRALRGBSCEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171253 | |

| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-23-2 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.